(R)-GSK-3685032

DNMT1 inhibition enzymatic assay epigenetics

Select (R)-GSK-3685032 for DNMT1 research: the only biologically active R-enantiomer, a first-in-class non-covalent reversible inhibitor with 0.036 μM IC50 and >2,500-fold selectivity over DNMT3 isoforms. Unlike nucleoside analogs, its activity is independent of UCK2/DCK metabolic activation—confirmed by CRISPR knockout studies—eliminating confounding variables in drug-gene interaction screens. Supplied at ≥98% purity with validated in vivo dosing (30 mg/kg BID SC in AML xenografts). Ideal for clean dissection of maintenance vs. de novo methylation.

Molecular Formula C22H24N6OS
Molecular Weight 420.5 g/mol
Cat. No. B8210241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-GSK-3685032
Molecular FormulaC22H24N6OS
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N
InChIInChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)
InChIKeyKNKHRZYILDZLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-GSK-3685032: First-in-Class Reversible DNMT1 Inhibitor for Epigenetic Research


(R)-GSK-3685032 (CAS 2170140-50-6) is the R-enantiomer of GSK-3685032, a first-in-class, non-nucleoside, non-covalent, and reversible inhibitor of DNA methyltransferase 1 (DNMT1) with an enzymatic IC50 of 0.036 μM . The compound belongs to the dicyanopyridine chemical class and demonstrates >2,500-fold selectivity for DNMT1 over DNMT3A/3L and DNMT3B/3L isoforms . Unlike nucleoside analog hypomethylating agents (azacitidine, decitabine) that incorporate into DNA, (R)-GSK-3685032 exerts reversible, non-time-dependent inhibition of DNMT1 catalytic activity, leading to DNA hypomethylation, transcriptional activation, and inhibition of cancer cell growth [1]. The compound is supplied as the R-enantiomer, which is the biologically active stereoisomer, with purity ≥98% and solubility in DMSO at 25 mg/mL (59.45 mM) .

Why (R)-GSK-3685032 Cannot Be Interchanged with Other DNMT1 Inhibitors or Degraders


DNMT1-targeting agents differ fundamentally in mechanism, potency, selectivity, and cellular outcomes, precluding generic substitution. Nucleoside analogs (azacitidine, decitabine) require metabolic activation by UCK2, incorporate into DNA, trap DNMT1 covalently, and cause broad cytotoxicity via DNA damage [1]. In contrast, (R)-GSK-3685032 is a non-covalent, reversible inhibitor that operates independently of cellular metabolism, with CRIPSR knockout studies confirming that neither UCK2 nor DCK deletion rescues its killing effect [2]. Among non-nucleoside DNMT1 inhibitors, GSK-3484862 induces proteasome-dependent DNMT1 protein degradation, whereas (R)-GSK-3685032 inhibits enzymatic activity without promoting degradation [3]. Even within the GSK-3685032 scaffold, stereochemistry matters critically: only the (R)-enantiomer (the compound described herein) is biologically active; the (S)-enantiomer lacks DNMT1 inhibitory activity [4]. These mechanistic distinctions translate to divergent cellular IC50 profiles, gene expression signatures, and in vivo tolerability windows, making direct substitution scientifically invalid and potentially confounding in research settings.

(R)-GSK-3685032: Quantitative Evidence Guide for Scientific Selection vs. Comparators


6.4-Fold Superior DNMT1 Enzymatic Potency vs. GSK-3484862 (0.036 μM vs. 0.23 μM)

In head-to-head enzymatic assays, GSK-3685032 (the racemate containing the active R-enantiomer) demonstrates an IC50 of 0.036 μM against DNMT1, representing a 6.4-fold improvement in potency compared to GSK-3484862, a structurally related dicyanopyridine DNMT1 inhibitor with an IC50 of 0.23 μM [1]. The IC50 value for GSK-3685032 was determined following a 0-minute preincubation, indicating time-independent inhibition kinetics [1].

DNMT1 inhibition enzymatic assay epigenetics potency comparison

>2,500-Fold Selectivity for DNMT1 Over DNMT3A/3L and DNMT3B/3L Isoforms

(R)-GSK-3685032 demonstrates >2,500-fold selectivity for DNMT1 over the de novo methyltransferases DNMT3A/3L and DNMT3B/3L, with no detectable inhibition of DNMT3 family members at concentrations up to 50 μM . In contrast, the nucleoside analogs azacitidine and decitabine exhibit no isoform selectivity, depleting all DNMT isoforms indiscriminately following metabolic activation [1].

isoform selectivity DNMT3A DNMT3B epigenetic specificity

Median Growth IC50 of 0.64 μM Across 51 Hematologic Cancer Cell Lines

In a comprehensive panel of 51 hematologic cancer cell lines (15 leukemia, 29 lymphoma, and 7 multiple myeloma), GSK-3685032 treatment for 6 days yielded a median growth IC50 of 0.64 μM, with dose-dependent activity observed across a concentration range of 0.01-100 μM . For comparison, the structurally related inhibitor GSK-3484862 showed a median growth IC50 of approximately 1.5 μM in AML cell lines (calculated from viability assays following 5-day treatment) [1].

cancer cell panel growth inhibition leukemia lymphoma myeloma

Activity Independent of UCK2 Metabolic Activation: CRISPR Rescue Screen Differentiation

CRISPR-Cas9 drug modifier screens reveal that genetic deletion of UCK2 (uridine-cytidine kinase 2) rescues cell killing by azacitidine (AZA), confirming metabolic activation dependence for nucleoside analogs. In contrast, neither UCK2 knockout nor DCK (deoxycytidine kinase) knockout rescues killing by GSK-3685032 [1]. This demonstrates that (R)-GSK-3685032 exerts its anti-proliferative effects independently of the metabolic enzymes required for nucleoside analog activation [1].

CRISPR screen metabolic independence UCK2 mechanism of action

In Vivo Tumor Regression at ≥30 mg/kg BID in MV4-11 AML Xenograft Model

In subcutaneous MV4-11 (AML) xenograft models, GSK-3685032 administered subcutaneously twice daily for 28 days produced dose-dependent tumor growth inhibition, with tumor regression observed at doses ≥30 mg/kg BID [1]. The compound's mouse pharmacokinetic profile following 2 mg/kg subcutaneous administration shows Cmax of 252 ng/mL, AUC0-8hr of 921 h*ng/mL, and half-life of 2.8 hours .

in vivo efficacy xenograft AML tumor regression PK/PD

Optimal Research Applications for (R)-GSK-3685032 Based on Quantitative Evidence


Dissecting Maintenance vs. De Novo DNA Methylation in Epigenetic Studies

(R)-GSK-3685032's >2,500-fold selectivity for DNMT1 over DNMT3A/3L and DNMT3B/3L enables clean experimental dissection of maintenance methylation (DNMT1-mediated) from de novo methylation (DNMT3-mediated). Researchers studying methylation inheritance during cell division or investigating the distinct roles of DNMT isoforms in development and disease can use (R)-GSK-3685032 to specifically ablate DNMT1 activity without confounding DNMT3 inhibition, a critical advantage over non-selective nucleoside analogs that deplete all DNMT isoforms indiscriminately .

High-Throughput Screening of Hematologic Cancer Cell Line Panels

The established median growth IC50 of 0.64 μM across 51 leukemia, lymphoma, and myeloma cell lines provides a validated concentration reference for primary screening campaigns. Researchers can employ 0.1-10 μM dose ranges to capture the dynamic response window across most hematologic cancer models, optimizing assay throughput while minimizing compound consumption. The compound's 6.4-fold greater enzymatic potency relative to GSK-3484862 further supports its selection for screening applications where lower working concentrations reduce solvent (DMSO) artifacts and off-target liabilities.

CRISPR-Cas9 Genetic Interaction Screens Requiring Metabolic Pathway Independence

In functional genomics studies combining drug treatment with CRISPR knockouts, (R)-GSK-3685032 offers a critical advantage: its anti-proliferative activity is independent of UCK2 and DCK metabolic enzymes . This contrasts sharply with nucleoside analogs like azacitidine and decitabine, whose effects are confounded by variability in metabolic activation pathways across cell lines and genetic backgrounds . Researchers conducting drug-gene interaction screens, synthetic lethality studies, or resistance mechanism investigations will obtain cleaner, more interpretable results with (R)-GSK-3685032, as the observed phenotypes reflect direct DNMT1 inhibition rather than metabolic activation bottlenecks.

In Vivo Target Engagement Studies in Murine AML Xenograft Models

For researchers requiring in vivo DNMT1 inhibition, (R)-GSK-3685032 provides validated dosing parameters: 30 mg/kg BID subcutaneous administration achieves tumor regression in MV4-11 AML xenografts, with a 2.8-hour half-life supporting BID dosing schedules . The established vehicle formulation (10% Captisol pH 4.5-5, prepared with 1 M acetic acid stock and stable up to one week at 4°C) enables reproducible in vivo studies without formulation optimization overhead. These parameters are particularly valuable for pharmacodynamic studies correlating DNMT1 inhibition, DNA hypomethylation, and transcriptional activation in tumor tissue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-GSK-3685032

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.